1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene
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Overview
Description
1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a brominated aromatic compound where the benzene ring is substituted with a bromine atom and a tetrafluoroethyl group
Mechanism of Action
Result of Action
Without specific knowledge of the compound’s targets and mode of action, it is challenging to describe the molecular and cellular effects of 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is known to be stable at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,2,2,2-tetrafluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can yield the corresponding hydrocarbon, 3-(1,2,2,2-tetrafluoroethyl)benzene, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: 3-(1,2,2,2-tetrafluoroethyl)benzene.
Scientific Research Applications
1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
1-Bromo-3-(1,2,2,2-tetrafluoroethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar in structure but with an ethoxy group instead of an ethyl group, leading to different reactivity and applications.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Another structural isomer with distinct chemical properties.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks one fluorine atom compared to this compound, resulting in different electronic effects and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-3-(1,2,2,2-tetrafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-3-1-2-5(4-6)7(10)8(11,12)13/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWWOUSUQDEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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